molecular formula C12H14N2O2 B049556 Rogletimide CAS No. 121840-95-7

Rogletimide

Cat. No. B049556
M. Wt: 218.25 g/mol
InChI Key: QXKJWHWUDVQATH-UHFFFAOYSA-N
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Description

Rogletimide, also known as pyridoglutethimide, is a medication that was never marketed . It is related in chemical structure to the sedative/hypnotic drug glutethimide, but instead has pharmacological activity as a selective aromatase inhibitor similar to the related drug aminoglutethimide and has no significant sedative-hypnotic effect .


Synthesis Analysis

The synthesis of Rogletimide involves several steps . The base-catalyzed alkylation of ethyl 4-pyridylacetate with iodoethane gives ethyl 2-(4-pyridyl)butyrate. This is followed by a base-catalyzed conjugate addition of the carbanion to acrylamide. The last step is an intramolecular cyclization to form Rogletimide .


Molecular Structure Analysis

Rogletimide has a molecular formula of C12H14N2O2 . Its molecular weight is 218.25 g/mol . The IUPAC name for Rogletimide is 3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione . The InChI is 1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16) .


Chemical Reactions Analysis

Rogletimide’s enantiomers can be resolved using 60 mM alpha-cyclodextrin (α-CD) in 10 mM sodium dihydrogen phosphate/5 mM sodium tetraborate buffer of pH 2.5 .


Physical And Chemical Properties Analysis

Rogletimide has a molecular weight of 218.25 g/mol . Its molecular formula is C12H14N2O2 . The IUPAC name for Rogletimide is 3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione . The InChI is 1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16) .

Relevant Papers

  • Rogletimide
  • High performance liquid chromatography determination of rogletimide enantiomer in serum using a reversed phase cellulose-based chiral stationary phase and solid-phase extraction
  • Enantioselective determination of R-(+) and S-(−) rogletimide in serum using α-cyclodextrin modified capillary electrophoresis and solid phase extraction

Scientific Research Applications

  • Aromatase Inhibition : Rogletimide inhibits aromatase activity, crucial in the process of oxidative aromatization, which can reduce tumor cell growth and inhibit estrogen-mediated signal transduction in estrogen-dependent cancers (Definitions, 2020).

  • Comparative Efficacy : In vivo, rogletimide inhibits aromatization by 60-93%, though it is less effective than letrozole and anastrozole in suppressing plasma oestrone sulphate, which they do by approximately 95% (P. Lønning, 1996).

  • In Vitro Activity : Rogletimide inhibits aromatase activity in vitro with IC50s similar to those of aminoglutethimide and cyclohexylaminoglutethimide (P. O. Ogbunude & H. Aboul‐Enein, 1994).

  • Clinical Efficacy in Breast Cancer : It has shown clinical efficacy in treating advanced breast cancer (V. Njar & A. Brodie, 1999).

  • Estrogen Level Reduction : It inhibits aromatase activity by 74-91%, with a significant reduction in oestradiol levels (M. Dowsett & P. Lønning, 1997).

  • Adrenal Cell Steroidogenesis : Rogletimide does not affect adrenal cell steroidogenesis in guinea pigs, unlike other similar drugs (C. Newton, A. Mehta & M. Dowsett, 1991).

  • Comparison with Aminoglutethimide : It has sub-optimal aromatase inhibition and oestradiol suppression compared to aminoglutethimide, even at the maximum tolerated dose (F. MacNeill et al., 1992).

  • Metabolite Analysis : Rogletimide has urinary metabolites like N-oxide, 4- and 5-hydroxy-PG, and gamma-butyrolactone, which are relevant in the context of potential breast cancer treatment (G. K. Poon et al., 1991).

  • Molecular Structure and Function : It has an axial pyridyl ring necessary to mimic androstenedione's axial methyl group for binding to the heme component of the enzyme, crucial for its function as an aromatase inhibitor (R. Mccague & M. Rowlands, 1992).

  • Comparative Analysis with Other Inhibitors : Rogletimide is considered less powerful and specific compared to other aromatase inhibitors like letrozole, vorozole, exemestane, and anastrozole (M. Feutrie & J. Bonneterre, 1999).

properties

IUPAC Name

3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKJWHWUDVQATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869670
Record name Rogletimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rogletimide

CAS RN

92788-10-8
Record name Rogletimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92788-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rogletimide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092788108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rogletimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROGLETIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14P4QR28QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of potassium cyanide (25 g) in water (133 ml) and of 4-picolyl chloride hydrochloride (30 g) in reagent grade methanol (268 ml) was heated under reflux for 2 hours, concentrated under vacuum, diluted with water (500 ml) and extracted with CHCl3 (4×100 ml). Distillation of the extract afforded a single fraction of 4-pyridylacetonitrile (8.026 g), b.p. 84° C. at 0.15 mm Hg. This was dissolved in dry dimethylformamide (130 ml) and stirred with sodium hydride (3.4 g, 50% w/v dispersion in oil) for 2.5 hours. Ethyl iodide (5.7 ml, 1.93 g/ml) was added slowly with cooling and stirring. After 18 hours, excess solvent was evaporated off, the residue diluted with water (150 ml) and extracted with diethyl ether (3×300 ml). Flash chromatography (Merck Art 9385, CHCl3, 4.5×15 cm column) of the extract afforded a mixture of 2-(4-pyridyl)butyronitrile and 2-ethyl-2-(4-pyridyl)-butyronitrile (9.85 g). Acrylonitrile (4.46 ml) in t-butanol (5.5 ml) was added to a solution of the above mixture in t-butanol (18 ml) and "Triton B" (0.32 ml) with cooling and stirring. ("Triton" is a Registered Trade Mark in the UK and many other countries). After 2 hours, excess solvent was evaporated off, the residue diluted with water (150 ml) and extracted with CHCl3 (2×50 ml). Flash chromatography of the extract (CHCl3, 4.5×15 cm column) afforded a mixture of 2-ethyl-2-(4-pyridyl) butyronitrile and 4-cyano-4-(4-pyridyl)hexanonitrile (8 g). This mixture was heated under reflux with glacial acetic acid (15 ml) and conc. sulfuric acid (3 ml) during 0.5 hours, then with addition of 5N hydrochloric acid (15 ml) for a further 3 hours, cooled, diluted with water, adjusted to pH 7-7.5 with sodium hydrogen carbonate and extracted with methylene chloride. Elution from a column (4.5×30 cm) of silica gel (Merck, Kieselgel 6) with CHCl3 afforded the title compound, 2.95 g; (20% yield based on 4-pyridylacetonitrile) which crystallized from toluene, m.p. 138°-139° C. (corrected); mass spectrum, isobutane chemical ionization [MH+ ] at m/z=219: IR (KC1) cm-1 2990 (CH aromatic phenyl), 2800 (NH), 1720, 1784 (C=0 imide), 1605 (C=C, aromatic phenyl); 1H-NMR (CDCl3), δ0.87 (t,3H,CH3CH2), 1.80-2.82 (m, 6H, CH3CH2, H(4), H(5)), 7.15 (d, 2H, aromatic H(3), H(5), J=4.7 Hz), 8.55 (d, 2H, aromatic H(2), H(6), J=4.7 Hz), 9.13 (br.s., 1H, NH). Anal. C12H14N2O2, 218.25) Calcd: C,66.03; H,6.47; N,12.84, Found: C,66.00, H,6.58; N,12.87%.
Quantity
3.4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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130 mL
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3 mL
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15 mL
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5.7 mL
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Reaction Step Six
Name
2-(4-pyridyl)butyronitrile
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reactant
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9.85 g
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4.46 mL
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5.5 mL
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18 mL
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8 g
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15 mL
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Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
309
Citations
FA MacNeill, AL Jones, S Jacobs, PE Lønning… - British journal of …, 1992 - nature.com
The influence of the prototype aromatase inhibitor Aminoglutethimide (AG) and its analogue Rogletimide (RG) on peripheral aromatisation were investigated in 13 postmenopausal …
Number of citations: 107 www.nature.com
R McCague, MG Rowlands - Journal of medicinal chemistry, 1992 - ACS Publications
Analysis of the proton NMR spectra of 3-ethyl-3-(4-pyridyl) piperidine-2, 6-dione (rogletimide, 1) shows that it exists in solution with the aromatic ring in an axial position; the same …
Number of citations: 12 pubs.acs.org
MM Hefnawy - 2000 - Taylor & Francis
A sensitive HPLC method for the quantification of rogletimide enantiomers in serum with UV detection was described. The method involves the use of a solid phase extraction of the R(+) …
Number of citations: 8 www.tandfonline.com
MC Etienne, W Oster, G Milano - Cancer chemotherapy and …, 1996 - Springer
The purpose of the present study was to develop and validate a stereo-specific high-performance liquid chromatography (HPLC) assay for rogletimide (Rog) and rogletimide-N-oxide (…
Number of citations: 1 link.springer.com
MM Hefnawy, JT Stewart - 2000 - Taylor & Francis
A capillary electrophoresis (CE) method for the quantitative determination of R(+) and S(−) rogletimide in serum was developed. Stereoselective resolution of the rogletimide …
Number of citations: 10 www.tandfonline.com
CJ Newton, A Mehta, M Dowsett - The Journal of Steroid Biochemistry and …, 1991 - Elsevier
A dispersed guinea pig adrenal system has been used to study the effect of the aromatase inhibitor rogletimide (RGL) on adrenal steroidogenesis. The ACTH-stimulated release of …
Number of citations: 10 www.sciencedirect.com
E Van Bakergem, RAM Van der Hoeven… - … of Chromatography A, 1992 - Elsevier
The application of a continuous-flow dialysis system, consisting of a membrane dialyser and a trace enrichment column, in on-line combination with tandem mass spectrometry via a …
Number of citations: 10 www.sciencedirect.com
AN Harnett, P Canney, RC Coombes - Proc Am Soc Clin Oncol, 1995
Number of citations: 4
DP Dearnaley, RJ Shearer, C Gallagher - Ann Oncol, 1994
Number of citations: 2
J Schulz, K Fox, G Conner - Proc Am Soc Clin Oncol, 1995
Number of citations: 2

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